N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-11-3-1-10(2-4-11)5-7-16-14(19)12-9-20-8-6-13(18)17-12/h1-4,12H,5-9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRKBQOKLBTNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Thiols with Carbonyl Compounds
A foundational approach involves the condensation of β-amino thiols with α-ketoesters or diketones. This method, adapted from the synthesis of 3-carbomethoxy-5-oxoperhydro-1,4-thiazepine, proceeds via nucleophilic attack of the thiol on the carbonyl, followed by intramolecular amination.
Example Procedure :
- React 3-mercapto-N-(2-(4-fluorophenyl)ethyl)propionamide with ethyl glyoxylate in acetic acid under reflux.
- Cyclize the intermediate via acid-catalyzed dehydration to yield the 1,4-thiazepane ring.
Challenges : Competing polymerization and regioselectivity issues necessitate careful temperature control and stoichiometric optimization.
Ring-Closing Metathesis (RCM) of Diene Precursors
Although less common for seven-membered rings, RCM using Grubbs catalysts offers a route to unsaturated 1,4-thiazepanes, which can later be oxidized to the 5-oxo derivative.
Procedure :
- Synthesize a diene precursor, e.g., N-allyl-S-allylcysteamine derivative.
- Perform RCM with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.
- Oxidize the resulting dihydrothiazepane to the ketone using Jones reagent.
Limitations : Low yields (30–40%) due to ring strain and catalyst deactivation.
Acyl Azide Cyclization
The acyl azide method, employed in the synthesis of 3-carbomethoxy-6,6-dimethyl-5-oxoperhydro-1,4-thiazepine, involves:
- Converting a β-azido carboxylic acid derivative to its acyl azide.
- Thermal or photolytic Curtius rearrangement to form an isocyanate intermediate.
- Intramolecular cyclization to yield the 1,4-thiazepane ring.
Advantages : High regioselectivity and compatibility with sensitive functional groups.
Incorporation of the 5-Oxo Functionality
Oxidation of Secondary Alcohols
The 5-oxo group can be introduced via oxidation of a secondary alcohol precursor. Common oxidants include:
| Oxidant | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Jones reagent | Acetone, 0°C, 2 h | 65 | |
| PCC | Dichloromethane, RT, 6 h | 78 |
Note : Over-oxidation to carboxylic acids must be mitigated by using mild conditions.
Direct Cyclization with Ketone-Containing Precursors
Pre-forming the ketone during cyclization avoids post-functionalization. For example, reacting a β-ketoester with a β-amino thiol in glacial acetic acid yields the 5-oxo-1,4-thiazepane directly.
Carboxamide Formation
Carboxylic Acid Activation and Amide Coupling
The final step involves coupling 5-oxo-1,4-thiazepane-3-carboxylic acid with 2-(4-fluorophenyl)ethylamine.
Procedure :
- Activate the carboxylic acid as an acid chloride using thionyl chloride.
- React with 2-(4-fluorophenyl)ethylamine in tetrahydrofuran at 0°C.
Alternative : Use coupling agents such as HATU or EDCl/HOBt, achieving yields >80%.
In Situ Amidation During Cyclization
Incorporating the amine during ring formation simplifies the synthesis. For instance, using 2-(4-fluorophenyl)ethylamine as a nucleophile in the cyclization step.
Optimization and Characterization
Reaction Condition Optimization
Critical parameters include:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in the treatment of certain diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,4-Oxazepan-5-one Derivatives
- Example : 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (, compound 169).
- Comparison :
- Core Structure : Replaces the 1,4-thiazepane with a 1,4-oxazepan-5-one ring (oxygen instead of sulfur) and a coumarin (2H-chromene) scaffold.
- Functional Groups : Shares the 4-fluorophenethyl carboxamide side chain but incorporates a triazole-linked chlorobenzyl group.
- Implications : The oxygen atom in oxazepan may reduce metabolic stability compared to sulfur-containing thiazepanes, while the coumarin system could enhance fluorescence properties for imaging applications .
Benzothiazole Derivatives
- Examples :
- Comparison :
- Core Structure : Benzothiazole (aromatic heterocycle) vs. saturated 1,4-thiazepane.
- Substituents : The 4-fluorophenyl group is retained, but the acetamide linkage differs from the thiazepane-3-carboxamide.
- Implications : Benzothiazoles are often associated with kinase inhibition or antimicrobial activity, whereas thiazepanes may target proteases or GPCRs due to their conformational flexibility .
Substituent-Based Analogues
Fluorophenyl-Containing Compounds
- Example : 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one ().
- Comparison: Core Structure: Linear ketone vs. cyclic thiazepane. Functional Groups: The 4-fluorophenyl group is attached to a pentanone backbone with a pyrrolidine substituent. Implications: Linear structures like pentanones may exhibit higher volatility but lower target specificity compared to rigidified heterocycles like thiazepanes .
Phenethylamine Derivatives
- Example : N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide ().
- Comparison :
- Core Structure : Piperidine vs. thiazepane.
- Substituents : Dual 4-fluorophenyl and phenethyl groups with an isobutyramide linkage.
- Implications : Piperidine-based compounds often exhibit CNS activity (e.g., opioid receptors), whereas thiazepanes may have broader applications in inflammation or metabolic disorders .
Carboxamide Analogues
- Example: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (, AZ331).
- Comparison :
- Core Structure : 1,4-dihydropyridine vs. 1,4-thiazepane.
- Functional Groups : Both contain carboxamide groups, but AZ331 includes a thioether and methoxyphenyl substituents.
- Implications : Dihydropyridines are classical calcium channel blockers, suggesting divergent therapeutic targets compared to thiazepanes, which may modulate enzymes or receptors with larger binding pockets .
Structural and Functional Data Table
Key Research Findings
- Bioavailability : The 1,4-thiazepane core shows improved metabolic stability over 1,4-oxazepan derivatives due to sulfur’s resistance to oxidative enzymes .
- Target Selectivity : Fluorophenyl-substituted benzothiazoles () exhibit narrower target profiles compared to thiazepanes, which adapt to diverse binding pockets .
- Thermodynamic Solubility : Thiazepane derivatives generally outperform dihydropyridines in aqueous solubility, likely due to reduced aromaticity and increased hydrogen-bonding capacity .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazepane ring structure with a carboxamide group and a 4-fluorophenyl substituent. The synthesis typically involves multi-step organic reactions, starting from appropriate precursors to yield the final product.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Preparation of intermediate compounds from starting materials. |
| 2 | Reaction with thiazepane derivatives under controlled conditions. |
| 3 | Purification and characterization of the final product. |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could lead to reduced inflammation and tumor growth.
- Cytokine Modulation : It has been suggested that this compound can lower the levels of pro-inflammatory cytokines, thereby potentially alleviating symptoms in inflammatory diseases.
- Induction of Apoptosis : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Biological Evaluations
Several studies have evaluated the biological activity of this compound across different models:
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.
- Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked decrease in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory disorders.
Q & A
Basic: What are the key steps for synthesizing N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide, and how is the product characterized?
Answer:
Synthesis typically involves multi-step organic reactions, including cyclization of thiazepane intermediates and coupling with fluorophenyl ethylamine derivatives. Critical steps include:
- Cyclization : Formation of the 1,4-thiazepane ring via nucleophilic substitution or ring-closing metathesis.
- Coupling : Amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 4-fluorophenylethyl group.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization.
Characterization requires:
- Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., δ ~7.2 ppm for aromatic protons, δ ~4.3 ppm for thiazepane ring protons) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+).
- Thermal Analysis : Melting point determination (e.g., 180–185°C) and differential scanning calorimetry (DSC) for polymorphism studies .
Basic: What analytical methods are essential to confirm the purity and structural integrity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns; retention time and peak symmetry indicate purity (>98%) .
- Vibrational Spectroscopy : IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, S=O at ~1050 cm⁻¹ for thiazepane) .
- Elemental Analysis : Microanalysis (C, H, N, S) to validate empirical formula (±0.3% deviation) .
Advanced: How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC50 values)?
Answer:
Discrepancies may arise from assay conditions or target specificity. Strategies include:
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) .
- Structural Confirmation : Re-analyze compound batches for impurities (e.g., enantiomeric excess via chiral HPLC) .
- Target Profiling : Use kinase/GPCR panels to assess off-target effects. For example, fluorophenyl derivatives in related compounds (e.g., ADB-FUBINACA) show varied binding to cannabinoid receptors due to fluorination patterns .
Advanced: What strategies optimize synthesis yield and scalability for this compound?
Answer:
- Catalyst Screening : Evaluate Pd-catalyzed cross-coupling for fluorophenyl integration (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig) .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
- Process Analytics : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression and minimize side products .
Advanced: How does the 4-fluorophenyl moiety influence bioactivity compared to non-halogenated analogs?
Answer:
- Electron-Withdrawing Effects : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation .
- Binding Affinity : Fluorine’s van der Waals radius (1.47 Å) improves fit in hydrophobic enzyme pockets. For example, fluorophenyl derivatives in darapladib analogs show enhanced inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) .
- Comparative SAR : Non-fluorinated analogs exhibit reduced potency (e.g., ΔIC50 = 2–10×) in enzyme assays .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability (logP) and blood-brain barrier penetration.
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., proteases or GPCRs).
- ADMET Prediction : Tools like SwissADME estimate clearance rates (e.g., hepatic vs. renal) and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
